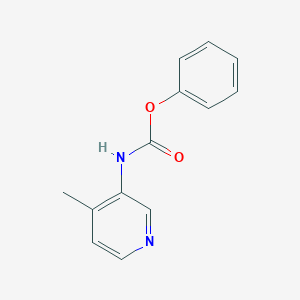
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenyl ester group attached to the carbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester typically involves the reaction of 4-methyl-3-pyridinol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is essential for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: The major product is 4-carboxy-pyridin-3-yl-carbamic acid phenyl ester.
Reduction: The major product is 4-methyl-pyridin-3-yl-carbamic acid phenyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-methyl-pyridin-3-yl-carbamic acid phenyl amine or 4-methyl-pyridin-3-yl-carbamic acid phenyl thiol.
Aplicaciones Científicas De Investigación
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-pyridin-3-yl)-carbamic acid methyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid butyl ester
Uniqueness
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl ester analogs. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
phenyl N-(4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-14-9-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Clave InChI |
PDNCQQQPQOHZMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















